N-(3-methyl-4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes studying the reaction conditions, the reagents used, and the yield of the product .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Scientific Research Applications
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives, such as those similar in structure to N-(3-methyl-4-(N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide, has shown that these compounds can form crystalline salts and host–guest complexes with notable fluorescence properties. The study of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its derivatives revealed their ability to form gels with certain mineral acids and crystalline salts with others. This variation in structural behavior indicates potential applications in materials science, especially in the development of fluorescent materials and gels for various applications (A. Karmakar, R. Sarma, J. Baruah, 2007).
Dopamine Agonist Properties
Compounds structurally related to this compound have been examined for dopamine-like activity. Specifically, a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines showed varying degrees of potency in dilating the renal artery, indicating potential for therapeutic applications in treating conditions associated with dopamine dysfunction (J. N. Jacob, D. Nichols, J. Kohli, D. Glock, 1981).
Antimicrobial and Antifungal Applications
Novel 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives have been synthesized and evaluated for cytotoxic activity against strains of bacteria and fungus. Some derivatives showed promising results as growth inhibitors of Bacillus subtilis and Aspergillus niger, suggesting potential applications in the development of new antimicrobial and antifungal agents (Trong Duc Le, N. Pham, Tien-Cong Nguyen, 2018).
Anticancer Activity
A study on acetylenic quinolinesulfonamide derivatives designed and synthesized for in vitro testing against human breast cancer cell lines revealed that some compounds exhibited potent antitumor activities. This suggests that modifications to the this compound structure could lead to new therapies for treating cancer (Krzysztof Marciniec et al., 2017).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity in vitro, indicating potential applications in the development of antioxidant therapies or materials (K. Chkirate et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-methyl-4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-4-13-26-14-5-6-20-16-19(7-9-22(20)26)11-12-24-30(28,29)23-10-8-21(15-17(23)2)25-18(3)27/h7-10,15-16,24H,4-6,11-14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZSYXVVWCOVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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